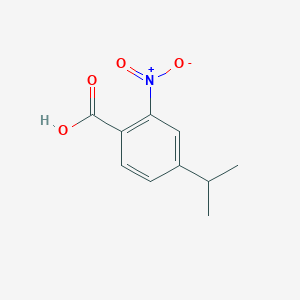

4-异丙基-2-硝基苯甲酸

描述

4-Isopropyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO4 . It is a derivative of benzoic acid, specifically an ester of 4-nitrobenzoic acid .

Synthesis Analysis

The synthesis of 4-Isopropyl-2-nitrobenzoic acid involves several stages . The first stage involves the reaction of 4-isopropyl-2-nitrobenzonitrile with sulfuric acid and water in acetic acid for 72 hours under heating/reflux conditions . The second stage involves reaction with sodium hydroxide in water and acetic acid at pH=12 . The final stage involves reaction with hydrogen chloride in water at pH=2 .Molecular Structure Analysis

The molecular structure of 4-Isopropyl-2-nitrobenzoic acid consists of a benzene ring substituted with a nitro group (-NO2) and an isopropyl group (-(CH3)2CH) . The average mass of the molecule is 209.199 Da and the monoisotopic mass is 209.068802 Da .Chemical Reactions Analysis

Nitro compounds, such as 4-Isopropyl-2-nitrobenzoic acid, can undergo a variety of reactions. They can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds like benzene readily occurs in the liquid phase .科学研究应用

合成和表征

- 合成技术:Nué-Martínez 等人(2021 年)的一项研究重新评估了 2-异丙氧基-4-硝基苯甲酸的合成。他们发现,在室温下使用氢氧化锂代替浓 NaOH 可产生 82% 的高收率 (Nué-Martínez、Alkorta 和 Dardonville,2021 年)。

对纳米结构和材料的影响

- 耐久性和机械性能:已证明硝基苯甲酸(包括 4-异丙基-2-硝基苯甲酸等异构体)在较低浓度下可提高钙硅酸盐水合物体系的耐久性和机械性能。然而,由于有机相和无机相之间的相互作用有限,较高浓度会降低这些性能 (Khoshnazar、Beaudoin、Raki 和 Alizadeh,2016 年)。

生物和化学应用

生物材料研究:4-异丙基-2-硝基苯甲酸的水溶性芳香二硫化物衍生物已被用于测定生物材料中的巯基。该化合物显示出研究血液和其他生物样品中二硫键的潜力 (Ellman,1959 年)。

发光特性:de Bettencourt-Dias 和 Viswanathan(2006 年)的研究表明,包括 4-异丙基-2-硝基苯甲酸等异构体在内的硝基苯甲酸配体可用于创建发光镧系离子基配位聚合物,这在材料科学中具有重要意义 (de Bettencourt-Dias 和 Viswanathan,2006 年)。

溶解度和热力学:对硝基苯甲酸异构体的溶解度和热力学性质的研究为优化化学制造和制药应用中的纯化工艺提供了宝贵的见解 (Wu、Di、Zhang 和 Zhang,2016 年)。

安全和危害

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Nitro compounds can cause various changes at the molecular level due to their high reactivity .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .

属性

IUPAC Name |

2-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEMHNYHGJJMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

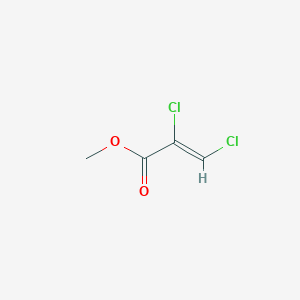

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)

![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)